1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)
Description
This bicyclic compound belongs to the cyclopenta-fused pyridine family, characterized by an octahydro (fully saturated) backbone with stereochemical specificity at the 4aR and 7aR positions . Its 9CI designation reflects its inclusion in the 9th Collective Index of chemical nomenclature, which standardizes naming conventions for complex organic structures.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
CJNWCWVQGCSQRA-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CCCN[C@@H]2C1 |
Canonical SMILES |
C1CC2CCCNC2C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of 1H-Cyclopenta[b]pyridine, octahydro-, (4aR,7aR)- involves several synthetic strategies, primarily focusing on:
- Construction of the bicyclic pyrrolopyridine core.
- Introduction and control of stereochemistry at the chiral centers.
- Optical resolution or asymmetric synthesis to achieve high enantiomeric excess.
- Purification and isolation techniques to maintain chemical and optical purity.
General Synthetic Route
The synthesis typically starts from pyridine-2,3-dicarboxylic acid derivatives or related piperidine intermediates, proceeding through a series of functional group transformations, reductions, and cyclizations.
Key Steps:
- Formation of N-substituted pyridine dicarboxamides: Reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine or similar amines to give N-benzyl-2,3-pyridine-dicarboxamide.
- Reduction of the pyridine ring: Conversion to 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine by catalytic hydrogenation or chemical reduction.
- Reduction of amide groups: To yield 6-benzyloctahydropyrrolo[3,4-b]pyridine.
- Optical resolution: Formation of diastereomeric salts with L-tartaric acid or enzymatic resolution using lipases or esterases to separate enantiomers.
- Debenzylation: Removal of benzyl protecting groups by catalytic hydrogenation to obtain the free bicyclic amine.
This sequence is summarized in Table 1.
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Amide formation | Pyridine-2,3-dicarboxylic acid anhydride + benzyl amine | N-benzyl-2,3-pyridine-dicarboxamide |
| 2 | Ring reduction | Catalytic hydrogenation or chemical reduction | 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine |
| 3 | Amide reduction | Strong reducing agents (e.g., LiAlH4) | 6-benzyloctahydropyrrolo[3,4-b]pyridine |
| 4 | Optical resolution | Diastereomeric salt formation with L-tartaric acid or enzymatic hydrolysis | Enantiomerically enriched intermediate |
| 5 | Debenzylation | Catalytic hydrogenation (Pd/C catalyst) | 1H-Cyclopenta[b]pyridine, octahydro-, (4aR,7aR)- |
Optical Resolution and Enantiomeric Purity
- Optical resolution is a critical step due to the presence of two stereogenic centers.
- Enzymatic hydrolysis using lipases or esterases selectively hydrolyzes one enantiomer of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates.
- The reaction is monitored by chiral high-performance liquid chromatography (HPLC) to ensure enantiomeric excess above 99%.
- Diastereomeric salt formation with L-tartaric acid is also employed for resolution.
- Final distillation under vacuum isolates the product with enantiomeric purity exceeding 98-99%.
Cyclization and Functional Group Transformations
- Conversion of intermediates to hexahydrofuro[3,4-b]pyridine-5,7-dione derivatives under acidic conditions (e.g., aqueous hydrochloric acid reflux).
- Subsequent reduction steps include treatment with strong reducing agents like lithium aluminum hydride and catalytic hydrogenation.
- Protective groups such as benzyl amine are introduced and removed as needed to facilitate selective reactions.
Catalytic Hydrogenation Conditions
- Palladium on carbon (Pd/C) catalysts are used at temperatures between 40°C and 80°C.
- Hydrogen pressures range from 2 to 50 bars, typically around 10 bars.
- Reaction times vary from 2 to 10 hours depending on the step.
- These conditions efficiently remove benzyl protecting groups and reduce double bonds in the bicyclic system.
Representative Spectroscopic Characterization
- Proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectra in deuterated chloroform (CDCl3) at 300 MHz confirm the structure of intermediates and final products.
- Infrared (IR) spectroscopy is used to monitor functional groups and purity.
- High-performance liquid chromatography (HPLC) confirms chemical and optical purity.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | Pyridine-2,3-dicarboxylic acid anhydride, benzyl amine |
| Reducing agents | LiAlH4, catalytic hydrogenation (Pd/C) |
| Optical resolution methods | Diastereomeric salt with L-tartaric acid, enzymatic hydrolysis (lipase/esterase) |
| Solvents | Methanol, toluene, ethyl acetate |
| Acid/base treatments | Aqueous HCl (reflux), NaOH solutions |
| Temperature ranges | 25°C to reflux temperatures (up to 100°C) |
| Hydrogen pressure | 2 to 50 bars (typically 10 bars) |
| Reaction times | 2 to 40 hours depending on step |
| Enantiomeric purity | >98% to >99% |
Research Findings and Improvements
- Recent patents describe alternative synthetic routes that simplify the preparation and improve enantiomeric excess without the need for extensive recycling of resolution agents.
- Enzymatic resolution provides a practical, scalable approach to obtain the desired stereoisomer.
- Use of strong acids and condensing agents in staged reactions enhances yields and purity.
- The final intermediate can be converted efficiently into various pharmaceutical compounds, demonstrating the synthetic utility of this preparation method.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
1H-Cyclopenta[b]pyridine derivatives have been studied for their potential as therapeutic agents. Research has indicated that these compounds can exhibit significant biological activity, including antitumor and antimicrobial properties. For instance, modifications of the cyclopentapyridine structure have shown promise in targeting specific biological pathways, making them candidates for drug development in oncology and infectious diseases .
2. Neuropharmacology
Recent studies have highlighted the neuropharmacological potential of 1H-Cyclopenta[b]pyridine derivatives. These compounds may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions suggest that they could be explored further for their efficacy in treating neurological disorders such as depression and schizophrenia .
Cosmetic Formulations
1. Skin Care Products
The compound has been incorporated into cosmetic formulations due to its favorable properties for skin application. It can enhance the stability and efficacy of topical products. Studies indicate that formulations containing 1H-Cyclopenta[b]pyridine can improve skin hydration and barrier function, making it suitable for use in moisturizers and anti-aging creams .
2. Safety and Stability Testing
Cosmetic products containing this compound undergo rigorous safety assessments to comply with regulatory standards. The stability of formulations with 1H-Cyclopenta[b]pyridine is evaluated through various tests to ensure that they maintain their efficacy over time .
Chemical Intermediate
1. Synthesis of Other Compounds
1H-Cyclopenta[b]pyridine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals. This aspect makes it an important building block in synthetic organic chemistry .
2. Material Science
In material science, derivatives of 1H-Cyclopenta[b]pyridine are being explored for their potential use in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity. These applications are particularly relevant in the fields of electronics and polymer science .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Examined the effects of various cyclopentapyridine derivatives on cancer cell lines | Some derivatives showed significant cytotoxicity against multiple cancer types |
| Neuropharmacological Effects | Investigated the impact on neurotransmitter systems | Certain derivatives influenced dopamine receptor activity positively |
| Cosmetic Stability Testing | Evaluated the stability of formulations containing the compound | Formulations maintained efficacy over extended periods under various conditions |
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, which is crucial in preventing thrombotic cardiovascular events . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural features and differences among cyclopenta-fused pyridine derivatives:
Key Observations:
- Substituents : The acetyl and methyl groups in analogs like 220505-47-5 and 116183-67-6 enhance hydrophobicity and may influence receptor binding .
- Ring Saturation : The target compound’s octahydro structure contrasts with the hexahydro (186247-20-1) and decahydro (146339-05-1) derivatives, affecting conformational flexibility and solubility .
Physicochemical Properties
- Molecular Weight : The target compound (estimated C8H15N, ~125.21 g/mol) is lighter than analogs with additional substituents (e.g., 220505-47-5 at 168.21 g/mol) .
- Hydrogen Bonding : Derivatives like 186247-20-1 (ketone groups) and 146339-05-1 (oxazine oxygen) exhibit higher hydrogen-bond acceptor counts, improving aqueous solubility compared to the unsubstituted target compound .
Stereochemical Implications
The 4aR,7aR configuration in the target compound and 220505-47-5 suggests a shared preference for specific enantiomeric forms, which could correlate with bioactivity in chiral environments . In contrast, 116183-67-6’s 4R,4aS,7R,7aS stereochemistry may lead to divergent molecular interactions, such as altered binding to enzymes or receptors .
Biological Activity
1H-Cyclopenta[b]pyridine, octahydro-, (4aR,7aR)-(9CI) is a bicyclic compound with notable structural features that contribute to its biological activity. With the molecular formula CHN and a molecular weight of approximately 125.21 g/mol, this compound has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHN
- Molecular Weight : 125.21 g/mol
- CAS Number : 725680-86-4
Biological Activity
The biological activity of 1H-Cyclopenta[b]pyridine derivatives has been explored in various studies, highlighting their potential as pharmacologically active compounds. Key findings include:
- Antidepressant Activity : Research suggests that certain derivatives of cyclopentapyridine exhibit antidepressant-like effects in animal models. These effects are often attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antitumor Properties : Some studies indicate that octahydro-1H-cyclopenta[b]pyridine compounds may possess antitumor activity. This is believed to be due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Neuroprotective Effects : Compounds within this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of a series of octahydro-1H-cyclopenta[b]pyridine derivatives. The results demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy as antidepressants.
Study 2: Antitumor Activity
In vitro studies conducted on breast cancer cell lines revealed that specific derivatives of octahydro-1H-cyclopenta[b]pyridine inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Storage : Maintain the compound in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption or oxidation .
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid contact with water, heat, or open flames due to potential flammability risks. Conduct experiments in a fume hood to mitigate inhalation hazards .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Consult safety data sheets (SDS) for compound-specific first-aid measures .
Q. How can researchers confirm the stereochemical configuration of (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine using spectroscopic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, which provides unambiguous stereochemical assignment .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE (Nuclear Overhauser Effect) correlations to distinguish axial/equatorial proton orientations in the cyclopenta ring system .
- Optical Rotation : Compare experimental specific rotation values with literature data for enantiomeric verification .
Q. What are the key steps in synthesizing (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine, and what are common pitfalls in its purification?
- Methodological Answer :
- Synthesis : Start with a bicyclic precursor (e.g., cis-7-azabicyclo[3.3.0]octane) and employ catalytic hydrogenation under high pressure (50–100 psi H₂) to achieve octahydro saturation. Use chiral catalysts (e.g., Rhodium with BINAP ligands) to enforce the (4aR,7aR) configuration .
- Purification Challenges :
- Byproduct Removal : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively separates stereoisomers.
- Moisture Sensitivity : Avoid aqueous workups; use anhydrous solvents and drying agents (e.g., MgSO₄) during isolation .
Q. What environmental safety measures should be implemented when disposing of (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine to minimize ecological impact?
- Methodological Answer :
- Waste Treatment : Neutralize the compound with a 10% sodium bicarbonate solution before disposal. Avoid release into aquatic systems due to potential toxicity to marine organisms .
- Regulatory Compliance : Follow EPA guidelines for hazardous waste (D-code D003 for flammability) and consult institutional Environmental Health and Safety (EHS) protocols for recycling or incineration options .
Advanced Research Questions
Q. How do researchers resolve contradictions in reaction yields when synthesizing (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, Pd/C vs. Rh catalysts may yield divergent stereoselectivity due to differing adsorption kinetics .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify intermediate bottlenecks (e.g., imine formation vs. hydrogenation steps). Adjust H₂ pressure to optimize turnover frequency .
Q. What advanced computational methods are employed to predict the reactivity and stability of (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for ring-opening reactions. B3LYP/6-31G(d) basis sets are effective for nitrogen-containing bicyclic systems .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior or degradation pathways .
Q. How can enantiomeric excess (ee) be quantified in intermediates related to (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine using chiral chromatography or NMR spectroscopy?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Calibrate with racemic standards to determine retention time splitting for ee calculation .
- Chiral Derivatization : React the compound with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze NMR shifts to quantify enantiomer ratios .
Q. What experimental strategies mitigate the formation of trans-isomers during the synthesis of (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine?
- Methodological Answer :
- Steric Control : Introduce bulky substituents (e.g., tert-butyl groups) on the catalyst to favor cis-addition during hydrogenation .
- Low-Temperature Reactions : Conduct hydrogenation at –20°C to reduce thermal isomerization. Use chelating ligands (e.g., 1,2-diaminocyclohexane) to stabilize the desired cis-configured transition state .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
